Enhanced Lipophilicity (XLogP3-AA = 2.1) vs. Parent Allomaltol and Kojic Acid for CNS Target Suitability
The benzoylation of allomaltol significantly increases its calculated lipophilicity. 6-Methyl-4-oxo-4H-pyran-3-yl benzoate has a computed XLogP3-AA value of 2.1 [1]. This contrasts with the lower lipophilicity of the parent scaffold allomaltol (calculated XLogP3 ~0.1) and the biosynthetically related kojic acid (calculated XLogP3 ~ -0.9) [1][2]. The increased logP brings the compound closer to the optimal range for CNS drug-likeness (typically 1-3), whereas the more polar parent compounds are less likely to passively cross the blood-brain barrier.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 |
| Comparator Or Baseline | Allomaltol (parent): XLogP3 ~0.1; Kojic Acid: XLogP3 ~ -0.9 |
| Quantified Difference | ΔXLogP3-AA = +2.0 vs. allomaltol; +3.0 vs. kojic acid |
| Conditions | Values computed using PubChem XLogP3 algorithm; physiological pH 7.4 implied |
Why This Matters
Researchers designing allomaltol-derived probes or leads for CNS targets can rationally select the benzoylated building block to improve passive membrane permeability, a critical optimization parameter in neuropharmacology and chemical biology.
- [1] PubChem. (2025). Compound Summary for CID 44201201: 6-Methyl-4-oxo-4H-pyran-3-yl benzoate. Computed CLogP values. View Source
- [2] PubChem. (2025). Compound Summaries for Allomaltol (CID 11666) and Kojic Acid (CID 3840). Computed CLogP values. View Source
